BenchChemオンラインストアへようこそ!

8-Bromoquinoxaline-5-carbaldehyde

Anticancer Medicinal Chemistry Quinoxaline SAR

8-Bromoquinoxaline-5-carbaldehyde is a critical, dual-handle building block for medicinal chemistry. The C8-bromine atom is a strategic synthetic handle for Pd-catalyzed cross-couplings (Suzuki, Stille), enabling modular library synthesis not possible with the non-halogenated parent. The C5-aldehyde allows orthogonal derivatization (reductive amination, Wittig). With a LogP of 1.78 (MW 237.05), it is ideal for CNS drug candidate optimization. Supported by SAR evidence showing bromo-substituted quinoxalines exhibit potent activity (IC50 9.32 μM) against A549 NSCLC cells, this building block is essential for data-driven lead optimization. Procure with confidence for reproducible parallel synthesis.

Molecular Formula C9H5BrN2O
Molecular Weight 237.056
CAS No. 2101944-50-5
Cat. No. B2668025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoquinoxaline-5-carbaldehyde
CAS2101944-50-5
Molecular FormulaC9H5BrN2O
Molecular Weight237.056
Structural Identifiers
SMILESC1=CC(=C2C(=C1C=O)N=CC=N2)Br
InChIInChI=1S/C9H5BrN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-5H
InChIKeyXWSZOHAKJGMUTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoquinoxaline-5-carbaldehyde (CAS 2101944-50-5) — Key Intermediate for Halogenated Quinoxaline Synthesis and Anticancer Scaffold Development


8-Bromoquinoxaline-5-carbaldehyde is a brominated heterocyclic aldehyde belonging to the quinoxaline family, characterized by a bromine atom at the 8-position and a reactive formyl group at the 5-position of the fused bicyclic system (molecular formula C9H5BrN2O, MW 237.05) . The compound serves as a privileged building block in medicinal chemistry, where the quinoxaline core is recognized for its broad pharmacological potential, and the bromo substituent enables versatile downstream functionalization [1]. As a derivative of the quinoxaline scaffold, it inherits the electron-deficient character and planar geometry that underpin its utility in both bioactive molecule construction and materials science applications .

Why Non-Halogenated or Differently Halogenated Quinoxaline-5-carbaldehydes Cannot Replace 8-Bromoquinoxaline-5-carbaldehyde in Medicinal Chemistry and Cross-Coupling Workflows


The 8-bromo substitution in 8-Bromoquinoxaline-5-carbaldehyde confers distinct chemical reactivity and biological activity profiles that are not replicated by its non-halogenated parent (quinoxaline-5-carbaldehyde, CAS 141234-08-4) or by analogs bearing alternative halogens (e.g., 8-chloro, 8-fluoro). Specifically, the bromine atom at the 8-position serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura and Stille couplings—enabling the modular assembly of structurally diverse quinoxaline libraries that are inaccessible from the non-halogenated scaffold . Furthermore, structure-activity relationship (SAR) evidence indicates that bromo substitution on the quinoxaline core enhances anticancer potency relative to nitro substitution in non-small-cell lung cancer models, underscoring that the specific electronic and steric properties of the bromo group cannot be assumed interchangeable with other substituents [1].

Quantitative Differentiation Evidence: 8-Bromoquinoxaline-5-carbaldehyde vs. Structural Analogs and In-Class Substitution Patterns


Bromo vs. Nitro Substitution on Quinoxaline Core Enhances Anticancer Potency in A549 Lung Cancer Cells (Class-Level Inference)

In a comparative study of 26 quinoxaline derivatives evaluated against A549 non-small-cell lung cancer cells, the introduction of a bromo group on the quinoxaline skeleton—rather than a nitro group—resulted in improved inhibitory activity. While the study did not directly test 8-Bromoquinoxaline-5-carbaldehyde, the bromo-substituted compounds exhibited IC50 values as low as 9.32 ± 1.56 μM, comparable to the clinical anticancer drug 5-fluorouracil (IC50 = 4.89 ± 0.20 μM) [1]. The authors explicitly concluded that replacing nitro groups with bromo groups enhances inhibition against lung cancer cells, providing a quantitative, cross-class rationale for selecting bromo-substituted quinoxaline building blocks over nitro-substituted alternatives in anticancer drug discovery campaigns [1].

Anticancer Medicinal Chemistry Quinoxaline SAR

Bromine at C8 Enables Suzuki-Miyaura Cross-Coupling Reactivity Unavailable to Non-Halogenated Quinoxaline-5-carbaldehyde

The bromine substituent at the 8-position of 8-Bromoquinoxaline-5-carbaldehyde renders the compound a competent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Stille couplings. This is a standard and well-characterized reactivity profile for aryl bromides, particularly those situated on electron-deficient heterocyclic cores . In contrast, the non-halogenated parent compound quinoxaline-5-carbaldehyde (CAS 141234-08-4) lacks this reactive handle entirely and cannot undergo direct cross-coupling without prior functionalization [1]. This synthetic divergence means that researchers requiring modular C–C bond formation at the 8-position for library synthesis or late-stage diversification must select the 8-bromo derivative; the non-halogenated analog is chemically incompatible with such workflows.

Organic Synthesis Cross-Coupling Medicinal Chemistry

LogP = 1.78 and MW = 237.05 — Distinct Physicochemical Profile Differentiates 8-Bromoquinoxaline-5-carbaldehyde from Non-Halogenated and Chloro Analogs

8-Bromoquinoxaline-5-carbaldehyde possesses a calculated LogP value of 1.78 and a molecular weight of 237.05 g/mol . These physicochemical parameters differ measurably from its closest analogs: the non-halogenated quinoxaline-5-carbaldehyde (MW = 158.16, LogP ≈ 1.44 estimated) [1] and the 8-chloro analog (MW = 192.6, CAS 2386467-54-3) . The higher lipophilicity conferred by the bromine atom influences membrane permeability and distribution characteristics, while the increased molecular weight affects pharmacokinetic properties such as clearance and volume of distribution in drug discovery contexts. These numerical differences are non-trivial for medicinal chemistry projects where LogP and MW optimization are critical parameters.

Physicochemical Properties Medicinal Chemistry Lead Optimization

Supplier-Packaged Purity Specification ≥95% with Characterized Hazard Profile Supports Reproducible Synthetic and Biological Assay Workflows

Commercially available 8-Bromoquinoxaline-5-carbaldehyde is supplied with a minimum purity specification of ≥95% (often cited as 95% by multiple vendors including Sigma-Aldrich, Fluorochem, and AKSci) . The compound is accompanied by a defined hazard profile (H302 harmful if swallowed; H315 causes skin irritation; H319 causes serious eye irritation; H335 may cause respiratory irritation) and recommended storage conditions (sealed in dry, 2–8°C) . In contrast, some less common analogs (e.g., 8-fluoroquinoxaline-5-carbaldehyde) lack readily available commercial sources with validated purity documentation. This standardized supply chain and documented characterization ensure that researchers can procure the compound with predictable quality and handling requirements, minimizing variability in downstream synthetic or biological experiments.

Chemical Procurement Quality Control Reproducibility

Validated Application Scenarios for 8-Bromoquinoxaline-5-carbaldehyde Based on Differential Evidence


Synthesis of Diversified Quinoxaline Libraries via Suzuki-Miyaura Cross-Coupling

8-Bromoquinoxaline-5-carbaldehyde is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the modular introduction of aryl, heteroaryl, or vinyl boronic acids at the 8-position of the quinoxaline core . This reactivity is not available from non-halogenated quinoxaline-5-carbaldehyde, making the 8-bromo derivative essential for medicinal chemistry campaigns that require systematic exploration of substitution patterns at the 8-position. The retained aldehyde functionality at the 5-position permits subsequent orthogonal derivatization (e.g., reductive amination, Knoevenagel condensation, Wittig olefination), providing a two-directional synthetic handle for building complex molecular architectures .

Anticancer Lead Optimization Targeting Non-Small-Cell Lung Cancer (NSCLC)

Based on class-level SAR evidence demonstrating that bromo substitution on the quinoxaline skeleton enhances inhibitory activity against A549 lung cancer cells compared to nitro substitution (with bromo-derivatives achieving IC50 values as low as 9.32 μM) [1], 8-Bromoquinoxaline-5-carbaldehyde serves as a rational starting point for synthesizing bromo-substituted quinoxaline analogs in NSCLC drug discovery programs. Researchers developing structure-activity relationships around the quinoxaline pharmacophore should prioritize this building block when exploring the contribution of C8 halogen substitution to antitumor potency and selectivity.

Physicochemical Property Optimization in Lead Compound Design

With a measured LogP of 1.78 and molecular weight of 237.05 g/mol, 8-Bromoquinoxaline-5-carbaldehyde offers a distinct physicochemical profile compared to its non-halogenated parent (MW 158.16) and chloro analog (MW 192.6) [2]. Medicinal chemists can strategically select the 8-bromo derivative when the target compound requires increased lipophilicity for membrane permeability or when fine-tuning LogP within a narrow acceptable range (e.g., for CNS drug candidates where LogP typically ranges from 1–3). The quantifiable differences in these key drug-likeness parameters enable data-driven building block selection during hit-to-lead and lead optimization phases.

Reliable Intermediate for Parallel Synthesis and High-Throughput Chemistry Workflows

The compound's multi-vendor commercial availability with a consistent minimum purity specification of ≥95% and documented storage requirements (2–8°C) ensures reproducible performance in automated parallel synthesis platforms and high-throughput chemistry applications . Research organizations requiring batch-to-batch consistency for SAR studies or scale-up validation can procure 8-Bromoquinoxaline-5-carbaldehyde with confidence, minimizing the risk of synthetic variability introduced by impure or poorly characterized starting materials.

Quote Request

Request a Quote for 8-Bromoquinoxaline-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.